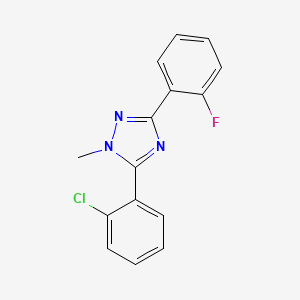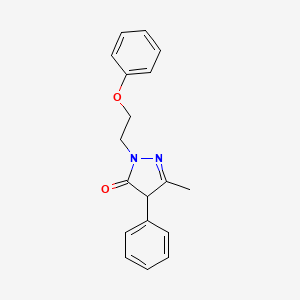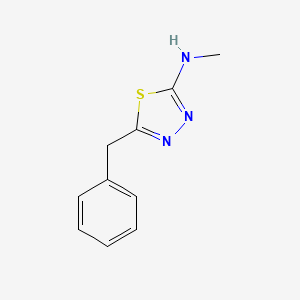
N1,N1-Bis(furan-2-ylmethyl)decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(furan-2-ylmethyl)decanediamide is a chemical compound characterized by the presence of two furan-2-ylmethyl groups attached to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(furan-2-ylmethyl)decanediamide typically involves the reaction of decanediamide with furan-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(furan-2-ylmethyl)decanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethyl alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethyl alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N1,N1-Bis(furan-2-ylmethyl)decanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1,N1-Bis(furan-2-ylmethyl)decanediamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but with an oxalamide backbone instead of decanediamide.
N,N’-Difurfuryloxamide: Another compound with furan-2-ylmethyl groups but different backbone structure.
Uniqueness
N1,N1-Bis(furan-2-ylmethyl)decanediamide is unique due to its decanediamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer chain diamides are preferred, such as in the synthesis of polymers with enhanced flexibility and durability .
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N',N'-bis(furan-2-ylmethyl)decanediamide |
InChI |
InChI=1S/C20H28N2O4/c21-19(23)11-5-3-1-2-4-6-12-20(24)22(15-17-9-7-13-25-17)16-18-10-8-14-26-18/h7-10,13-14H,1-6,11-12,15-16H2,(H2,21,23) |
InChI Key |
KPPAZJQEEPMMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)C(=O)CCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)

![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
